7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Overview
Description
Synthesis Analysis
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives involves starting from anilines and 3-chlorocyclopentene. Various substituted derivatives such as 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles have been successfully synthesized. This demonstrates the compound's versatility and the potential for further chemical modifications (Skladchikov, Fatykhov, & Gataullin, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed through various spectroscopic methods. Notably, NMR spectroscopy has been utilized to elucidate the structure, showing characteristic signals and sometimes displaying signal doubling typical of other 7-substituted derivatives. This detailed analysis aids in understanding the compound's configuration and potential reactivity (Skladchikov, Fatykhov, & Gataullin, 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, it can be converted into hydroxybutenyl derivatives and tetrahydrofuranylidene derivatives, showcasing its flexibility in chemical transformations and its utility in synthetic chemistry. These reactions expand the functional utility of the core structure in the synthesis of complex molecules (Harrison, Jackson, Moody, & Williams, 1995).
Scientific Research Applications
Synthesis and Reactivity : The compound has been used as a starting material or intermediate in synthesizing various derivatives. Skladchikov et al. (2014) synthesized derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles starting from anilines and 3-chlorocyclopentene, focusing on the synthesis of 7-bromo and other substituted derivatives and studying their NMR spectra characteristics (Skladchikov, Fatykhov, & Gataullin, 2014).
Model Studies Toward Mycotoxins : Harrison et al. (1995) converted 7-bromocyclopenta[b]indole into various derivatives in model studies towards the elaboration of paspalitrem and lolitrem type side chains, which are tremorgenic mycotoxins (Harrison, Jackson, Moody, & Williams, 1995).
Chemical Transformations : Gataullin et al. (2006) discussed the reaction of the N-mesylates of 1,3a,4,8b-tetrahydrocyclopenta[b]indoles with dimethyldioxirane and bromine, focusing on the formation of trans-epoxide and bromination products, demonstrating the compound's reactivity and potential applications in further synthetic chemistry (Gataullin et al., 2006).
Synthetic Routes to Medicinally Interesting Compounds : Welmaker and Sabalski (2004) described a synthesis for a structurally related compound, demonstrating a new synthetic route to medicinally interesting compounds and highlighting the potential of cyclopenta[b]indole derivatives in drug discovery (Welmaker & Sabalski, 2004).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that indole derivatives can interact with various targets, leading to a range of biological effects . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWSCYYHKJAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351461 | |
Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
164736-47-4 | |
Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.